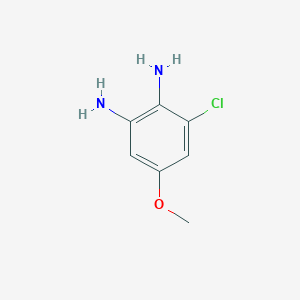
3-Chloro-1,2-diamino-5-methoxybenzene
Cat. No. B8548083
Key on ui cas rn:
1086836-90-9
M. Wt: 172.61 g/mol
InChI Key: YNJAWFJGCNZGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08088801B2
Procedure details


2-amino-3-(4-chloro-6-methoxy-2H-benzotriazol-2-yl)-2-methylpropionitrile was prepared using a procedure similar to that described in Example 1, part a and b, except starting from 7-chloro-5-methoxy-1H-benzotriazole. 7-Chloro-5-methoxy-1H-benzotriazole (0.8 g) was prepared using a procedure similar to that described in Example 13, part a, except starting from 3-chloro-1,2-diamino-5-methoxybenzene. 3-Chloro-1,2-diamino-5-methoxybenzene (1.88 g, 75%) was prepared using a procedure similar to that described in Example 38, part a and b, except starting from 4-methoxy-2-nitroaniline (16.8 g) and N-chlorosuccinimide (15 g) in part a to yield 6-chloro-4-methoxy-2-nitroaniline (2.9 g, 14%) used in part b.






Yield
75%

Yield
14%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[NH:8][N:9]=[N:10][C:6]=2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=1.[Cl:13][C:14]1[C:15]([NH2:23])=[C:16]([NH2:22])[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1.[CH3:24][O:25][C:26]1[CH:32]=[CH:31][C:29]([NH2:30])=[C:28]([N+:33]([O-:35])=[O:34])[CH:27]=1.[Cl:36]N1C(=O)CCC1=O>>[NH2:22][C:16]([CH3:24])([CH2:17][N:9]1[N:10]=[C:6]2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=[C:2]([Cl:1])[C:7]2=[N:8]1)[C:15]#[N:23].[Cl:1][C:2]1[C:7]2[NH:8][N:9]=[N:10][C:6]=2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=1.[Cl:13][C:14]1[C:15]([NH2:23])=[C:16]([NH2:22])[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1.[Cl:36][C:31]1[C:29]([NH2:30])=[C:28]([N+:33]([O-:35])=[O:34])[CH:27]=[C:26]([O:25][CH3:24])[CH:32]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC2=C1NN=N2)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C=C(C1)OC)N)N
|
Step Three
|
Name
|
|
|
Quantity
|
16.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(C#N)(CN1N=C2C(=N1)C=C(C=C2Cl)OC)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC2=C1NN=N2)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.8 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(C=C(C1)OC)N)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.88 g | |
| YIELD: PERCENTYIELD | 75% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC(=C1N)[N+](=O)[O-])OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: PERCENTYIELD | 14% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08088801B2
Procedure details


2-amino-3-(4-chloro-6-methoxy-2H-benzotriazol-2-yl)-2-methylpropionitrile was prepared using a procedure similar to that described in Example 1, part a and b, except starting from 7-chloro-5-methoxy-1H-benzotriazole. 7-Chloro-5-methoxy-1H-benzotriazole (0.8 g) was prepared using a procedure similar to that described in Example 13, part a, except starting from 3-chloro-1,2-diamino-5-methoxybenzene. 3-Chloro-1,2-diamino-5-methoxybenzene (1.88 g, 75%) was prepared using a procedure similar to that described in Example 38, part a and b, except starting from 4-methoxy-2-nitroaniline (16.8 g) and N-chlorosuccinimide (15 g) in part a to yield 6-chloro-4-methoxy-2-nitroaniline (2.9 g, 14%) used in part b.






Yield
75%

Yield
14%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[NH:8][N:9]=[N:10][C:6]=2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=1.[Cl:13][C:14]1[C:15]([NH2:23])=[C:16]([NH2:22])[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1.[CH3:24][O:25][C:26]1[CH:32]=[CH:31][C:29]([NH2:30])=[C:28]([N+:33]([O-:35])=[O:34])[CH:27]=1.[Cl:36]N1C(=O)CCC1=O>>[NH2:22][C:16]([CH3:24])([CH2:17][N:9]1[N:10]=[C:6]2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=[C:2]([Cl:1])[C:7]2=[N:8]1)[C:15]#[N:23].[Cl:1][C:2]1[C:7]2[NH:8][N:9]=[N:10][C:6]=2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=1.[Cl:13][C:14]1[C:15]([NH2:23])=[C:16]([NH2:22])[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1.[Cl:36][C:31]1[C:29]([NH2:30])=[C:28]([N+:33]([O-:35])=[O:34])[CH:27]=[C:26]([O:25][CH3:24])[CH:32]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC2=C1NN=N2)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C=C(C1)OC)N)N
|
Step Three
|
Name
|
|
|
Quantity
|
16.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(C#N)(CN1N=C2C(=N1)C=C(C=C2Cl)OC)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC2=C1NN=N2)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.8 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(C=C(C1)OC)N)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.88 g | |
| YIELD: PERCENTYIELD | 75% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC(=C1N)[N+](=O)[O-])OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: PERCENTYIELD | 14% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
